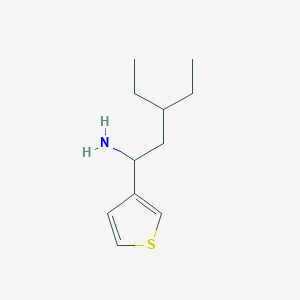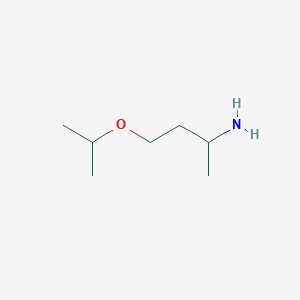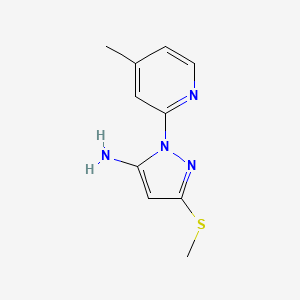
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methylpyridine and a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the methylpyridine and methylsulfanyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The methylpyridine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target but often include interactions with key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-imidazole: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring, which can result in different chemical and biological properties.
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-triazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H12N4S |
|---|---|
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)-5-methylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-7-3-4-12-9(5-7)14-8(11)6-10(13-14)15-2/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
QGKGSOWHEVCSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13244093.png)
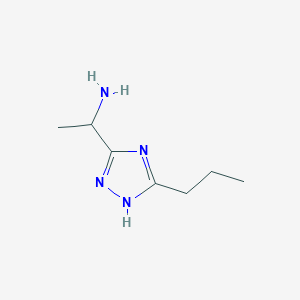
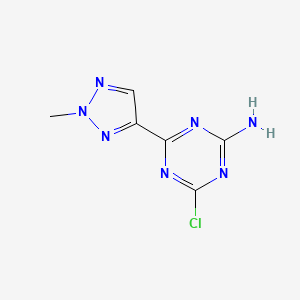
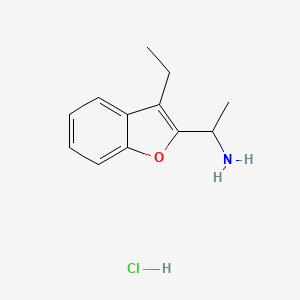
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
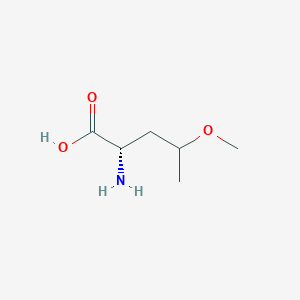
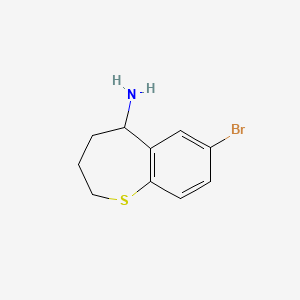


![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)

